molecular formula C14H19ClN2O3S B2618690 6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide CAS No. 1385332-72-8

6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide

Cat. No.: B2618690
CAS No.: 1385332-72-8
M. Wt: 330.83
InChI Key: BMEBZXCXDSPNMY-UHFFFAOYSA-N
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Description

6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-N-methylpyridine-3-sulfonamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide typically involves multiple steps. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic structure . Subsequent functionalization steps introduce the sulfonamide and pyridine groups under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine.

Scientific Research Applications

6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bicyclic structure provides rigidity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[320]heptan-6-yl)-N-methylpyridine-3-sulfonamide is unique due to the presence of the chloro and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-14(2)12(10-6-7-20-13(10)14)17(3)21(18,19)9-4-5-11(15)16-8-9/h4-5,8,10,12-13H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEBZXCXDSPNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)N(C)S(=O)(=O)C3=CN=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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